3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-2-aminothiophenol with triphosgene in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like chloroform, and the mixture is cooled to 0°C before the addition of triphosgene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms within the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur and nitrogen-containing heterocycles.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular membranes and disrupt their integrity, leading to cell death . The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes both an ethyl group and a tetrahydrothieno ring fused to the thiazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12N2O2S2 |
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Molecular Weight |
220.3 g/mol |
IUPAC Name |
3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-9-5-3-13(10,11)4-6(5)12-7(9)8/h5-6,8H,2-4H2,1H3 |
InChI Key |
WXWSBOCSTJJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CS(=O)(=O)CC2SC1=N |
Origin of Product |
United States |
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